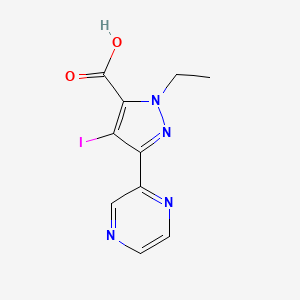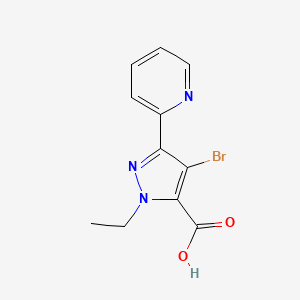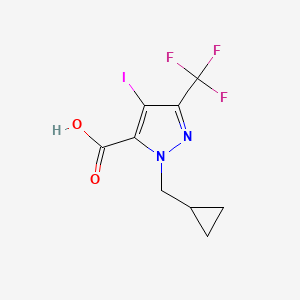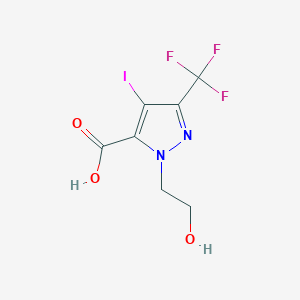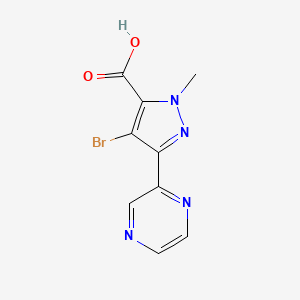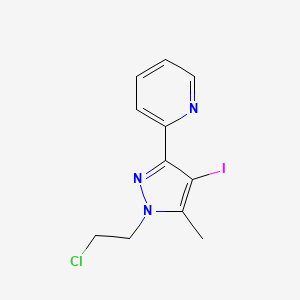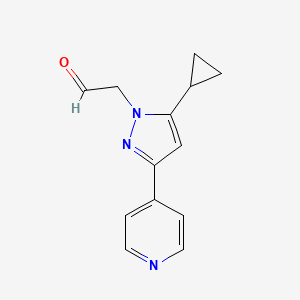
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity : A study by Al-Ghamdi (2019) focused on synthesizing different heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives, closely related to the compound . These compounds showed significant antimicrobial activities (H. Al-Ghamdi, 2019).
Chemical Reactions and Structural Analysis : Research by Orrego Hernandez et al. (2015) investigated the reactions of similar pyrazole-4-carbaldehyde compounds with cyclohexylamine, leading to different products based on the aryl substituent. This study provided insights into the chemical behavior and molecular structure of such compounds (Jessica Orrego Hernandez, J. Portilla, J. Cobo, C. Glidewell, 2015).
Multicomponent Domino Process : Aggarwal et al. (2016) presented the preparation of pyrazolo[3,4-b]pyridine derivatives, highlighting a multi-component reaction involving in situ oxidation of ethanol to acetaldehyde. This research sheds light on complex chemical processes related to pyrazole derivatives (R. Aggarwal, Gulshan Singh, Suresh Kumar, T. McCabe, I. Rozas, 2016).
Antimicrobial and Antitumor Activities : El-Borai et al. (2012) explored the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation, which were then screened for antimicrobial and antitumor activities. This study indicates the potential medical applications of such compounds (M. El-Borai, H. F. Rizk, M. F. Abd‐Aal, I. Y. El-Deeb, 2012).
Photophysical Properties : Patil et al. (2010) investigated the photophysical properties of heterocyclic orthoaminoaldehyde compounds, including those related to pyrazolo[3,4-b]pyridine. The study highlighted how absorption and emission depend on specific substituents, contributing to the understanding of the optical characteristics of these compounds (S. Patil, D. P. Shelar, Ramhari V. Rote, R. Toche, M. Jachak, 2010).
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-8-7-16-13(11-1-2-11)9-12(15-16)10-3-5-14-6-4-10/h3-6,8-9,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLGVWXTLABKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




